(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene

Catalog No.
S3390223
CAS No.
1417714-04-5
M.F
C24H22O2
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalen...

CAS Number

1417714-04-5

Product Name

(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene

IUPAC Name

3-methoxy-1-(3-methoxy-2-methylnaphthalen-1-yl)-2-methylnaphthalene

Molecular Formula

C24H22O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C24H22O2/c1-15-21(25-3)13-17-9-5-7-11-19(17)23(15)24-16(2)22(26-4)14-18-10-6-8-12-20(18)24/h5-14H,1-4H3

InChI Key

DEVABNQZEQWVSN-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C=C1OC)C3=C(C(=CC4=CC=CC=C43)OC)C

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1OC)C3=C(C(=CC4=CC=CC=C43)OC)C

(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene, commonly referred to as DMDOBIN, is a chiral organic compound belonging to the binaphthalene family. Its molecular formula is C24H22O2, and it has a molecular weight of 342.4 g/mol. The compound features two methoxy groups (-OCH3) at the 3,3' positions on one naphthalene ring and two methyl groups (-CH3) at the corresponding positions on the other naphthalene ring, contributing to its chirality due to a chiral carbon atom at the bridgehead position of the binaphthalene framework. DMDOBIN is characterized as a white to off-white crystalline solid with a melting point ranging from 175 to 178°C .

Typical of binaphthalene derivatives. These include:

  • Oxidative Coupling: DMDOBIN can undergo oxidative coupling reactions, which are essential in synthesizing polymers and complex organic structures.
  • Asymmetric Catalysis: The compound serves as a chiral ligand in asymmetric catalysis, facilitating reactions such as the addition of organometallic reagents to carbonyl compounds.
  • Electrophilic Substitution: The presence of methoxy groups allows for electrophilic aromatic substitution reactions, enhancing the reactivity of the naphthalene rings.

DMDOBIN exhibits notable biological activities, including:

  • Antitumor Activity: Research indicates potential antitumor properties, making it a candidate for further pharmacological studies.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms require further investigation.
  • Chirality in Biological Systems: The compound's chirality may influence its interaction with biological receptors, affecting its pharmacodynamics and pharmacokinetics .

Several methods have been developed for synthesizing DMDOBIN:

  • Asymmetric Cycloaddition: This method involves the reaction of a naphthalenyl-lithium reagent with a methoxy-substituted alkyne in the presence of a chiral catalyst, yielding DMDOBIN with high enantiomeric excess.
  • Optical Resolution: This technique separates enantiomers from racemic mixtures, allowing for the isolation of pure (R)-DMDOBIN.
  • Oxidative Coupling: Utilizing oxidative coupling polymerization techniques can produce DMDOBIN derivatives with desirable properties for materials science applications .

DMDOBIN has a wide range of applications across various fields:

  • Catalysis: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
  • Material Science: The compound's unique properties make it suitable for applications in organic electronics and nanomaterials.
  • Pharmaceuticals: Its potential biological activities open avenues for drug development and therapeutic applications.

Studies have shown that DMDOBIN interacts with various biological molecules and systems:

  • Protein Binding: Research indicates that DMDOBIN can bind to certain proteins, influencing their activity and stability.
  • Receptor Interaction: The chirality of DMDOBIN may enhance its affinity for specific receptors, impacting its biological efficacy.
  • Metabolic Pathways: Investigations into its metabolic pathways reveal insights into how DMDOBIN is processed within biological systems .

DMDOBIN shares structural characteristics with several related compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(R)-2,2'-Dimethoxy-1,1'-binaphthaleneLacks methyl substitutions at 2,2' positionsSimpler structure; less steric hindrance
(R)-3,3'-Dibromo-2,2'-dimethyl-1,1'-binaphthylContains bromine substituents instead of methoxyIncreased reactivity due to halogen presence
(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthaleneHydroxyl groups instead of methoxyDifferent functional group impacts reactivity

DMDOBIN's unique combination of methoxy and methyl substitutions contributes to its distinct physical and chemical properties compared to these similar compounds. Its high symmetry and chirality enhance its utility in asymmetric synthesis and catalysis .

XLogP3

6.7

Dates

Last modified: 08-19-2023

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